molecular formula C6H9NO2 B13580353 3-(1,3-Oxazol-2-yl)propan-1-ol

3-(1,3-Oxazol-2-yl)propan-1-ol

Cat. No.: B13580353
M. Wt: 127.14 g/mol
InChI Key: BMFGDEJXSARJJN-UHFFFAOYSA-N
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Description

3-(1,3-Oxazol-2-yl)propan-1-ol is a heterocyclic organic compound with the molecular formula C6H9NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Oxazol-2-yl)propan-1-ol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and reagents to ensure cost-effectiveness and scalability. The process may involve multiple steps, including the preparation of intermediates and final cyclization to form the oxazole ring.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Oxazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the oxazole ring can produce saturated heterocycles.

Scientific Research Applications

3-(1,3-Oxazol-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-Oxazol-2-yl)propan-1-ol and its derivatives involves interactions with various molecular targets. For instance, oxazole derivatives have been shown to inhibit enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects . The specific pathways and targets depend on the structure of the derivative and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Oxazol-2-yl)propan-1-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(1,3-oxazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H9NO2/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2

InChI Key

BMFGDEJXSARJJN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CCCO

Origin of Product

United States

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